4-Methyl-1-phenylpentan-1-one

Lipophilicity Partition Coefficient QSAR

4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9, also known as isocaprophenone) is a C12H16O alkyl aryl ketone with a molecular weight of 176.25 g/mol and a calculated Log P of 3.476, indicating significant lipophilicity. Structurally, it features a phenyl group attached to a pentan-1-one backbone bearing a methyl substituent at the 4-position of the alkyl chain—a regiochemical feature that distinguishes it from both chain-unsubstituted and ring-substituted analogs.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 2050-07-9
Cat. No. B1594636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenylpentan-1-one
CAS2050-07-9
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyWRJZDDJYWWJLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9): A Distinct Alkyl Aryl Ketone with Procurement-Relevant Differentiation


4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9, also known as isocaprophenone) is a C12H16O alkyl aryl ketone with a molecular weight of 176.25 g/mol and a calculated Log P of 3.476, indicating significant lipophilicity [1]. Structurally, it features a phenyl group attached to a pentan-1-one backbone bearing a methyl substituent at the 4-position of the alkyl chain—a regiochemical feature that distinguishes it from both chain-unsubstituted and ring-substituted analogs [2]. This compound is not a generic commodity ketone; its specific substitution pattern confers measurable differences in physical properties, photochemical reactivity, and synthetic utility that directly impact its suitability for targeted research and industrial applications [3].

1
Regiochemical differentiation

The 4-methyl substituent on the pentan-1-one chain distinguishes this ketone from unsubstituted and ring-substituted analogs, enabling targeted structure-property studies.

2
Photochemical and synthetic workflow

Reported oxygen-sensitive Norrish Type II behavior and a C-H activation synthetic entry may support mechanistic photochemistry or atom-economical methodology research.

3
Procurement logic

Confirm alkyl-chain substitution pattern prior to purchase; physical and reactivity profiles differ measurably from common alternatives like valerophenone.

4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9): Why In-Class Compounds Cannot Be Simply Interchanged


4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9) is not interchangeable with close structural analogs such as valerophenone (CAS 1009-14-9) or 4'-methylvalerophenone (CAS 1671-77-8) due to quantifiable differences in physicochemical properties, photochemical behavior, and synthetic reactivity that directly affect experimental outcomes and process economics [1][2]. The location of the methyl substituent—on the alkyl chain versus the aromatic ring—alters lipophilicity (Log P 3.476 vs. 2.79), boiling point (253.2°C vs. 244-245°C), and photochemical product distribution [3][4]. These measurable divergences mean that substituting this compound with a cheaper or more readily available analog can compromise reaction yields, alter selectivity, or invalidate comparative studies [5]. The following quantitative evidence establishes the specific, verifiable bases for prioritizing this compound over its closest alternatives.

Unsubstituted valerophenone (CAS 1009-14-9)

Lower lipophilicity (reported Log P ~2.79) may shift extraction efficiency and chromatographic retention, undermining method transfer or QSAR models that rely on higher hydrophobicity.

Ring-substituted 4'-methylvalerophenone (CAS 1671-77-8)

Higher boiling point and different photochemical biradical H-bonding may alter purification strategy and photoreaction product distribution, limiting direct interchange in synthetic or photomechanistic studies.

Generic alkyl aryl ketones without methyl branch

Absence of the 4-methyl group removes the documented oxygen sensitivity and regiospecific C-H activation advantage, potentially compromising reaction selectivity and atom economy.

4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9): Quantitative Comparative Evidence for Scientific Selection


Log P Lipophilicity: Alkyl-Chain Methylation vs. Unsubstituted Valerophenone

4-Methyl-1-phenylpentan-1-one exhibits a calculated Log P of 3.476 [1], which is 0.69 units higher than the Log P of 2.79 reported for valerophenone (1-phenylpentan-1-one, CAS 1009-14-9) [2]. This difference corresponds to an approximately 4.9-fold increase in octanol-water partition coefficient under identical measurement conditions [1][2].

Log P lipophilicity
Head-to-head
3.476 vs. 2.79 (valerophenone)
Reported higher partition coefficient may support extraction or chromatographic differentiation.
Calculated values; experimental validation recommended.
Lipophilicity Partition Coefficient QSAR ADME Prediction

Boiling Point and Density: Alkyl-Substituted vs. Ring-Substituted Isomer

4-Methyl-1-phenylpentan-1-one has a boiling point of 253.2°C at 760 mmHg and a density of 0.94 g/cm³ [1]. In contrast, its ring-substituted positional isomer, 4'-methylvalerophenone (1-(4-methylphenyl)-1-pentanone, CAS 1671-77-8), exhibits a higher boiling point of 261°C and a slightly higher density of 0.943 g/cm³ [2]. The 7.8°C lower boiling point of the target compound facilitates easier purification by distillation and reduces thermal degradation risk during processing.

Boiling point & density
Head-to-head
253.2 °C, 0.94 g/cm³ vs. 261 °C, 0.943 g/cm³ (4'-methyl isomer)
Lower boiling point may simplify distillation-based purification; density difference supports isomer separation.
760 mmHg; ambient density conditions not fully specified.
Physical Properties Thermal Stability Purification Process Engineering

Vapor Pressure: Predicted Volatility for Process and Environmental Safety

The predicted vapor pressure of 4-methyl-1-phenylpentan-1-one is 7.61×10⁻³ mmHg (consensus prediction from EPA TEST model) [1]. While comparative experimental vapor pressure data for valerophenone or 4'-methylvalerophenone are not available in the same source, this value is consistent with its higher molecular weight and boiling point relative to smaller alkyl aryl ketones, indicating lower volatility and reduced inhalation exposure risk during handling.

Vapor pressure
Class-level
7.61×10⁻³ mmHg (predicted)
Class-level volatility context consistent with molecular weight; no direct comparator data.
EPA TEST model; experimental confirmation not available.
Volatility Vapor Pressure Environmental Fate Safety Assessment

Photochemical Reactivity: Oxygen-Dependent Yield Enhancement vs. Valerophenone Derivatives

Under photochemical conditions, 4-methyl-1-phenylpentan-1-one exhibits oxygen-dependent increases in the yields of type II and photocyclization products, consistent with a biradical trapping mechanism [1]. Comparative studies on 1-phenylpentan-1-one and its p-methyl derivative (4'-methylvalerophenone) demonstrate that p-methyl substitution alters the hydrogen bonding strength of the type II biradical intermediate with the solvent, thereby modifying the temperature-dependent photoreactivity in the presence of weak bases [2]. This indicates that the alkyl-chain methyl substitution in the target compound confers distinct photochemical behavior compared to both unsubstituted and ring-substituted analogs.

Photochemical reactivity
Cross-study comparable
Oxygen-sensitive Norrish Type II yield increase
Reported oxygen response differs from ring-substituted analogs; relevant for biradical trapping studies.
Qualitative yield change; quantitative data not provided in abstract.
Photochemistry Norrish Type II Biradical Trapping Reaction Yield

Synthetic Accessibility: Regiospecific C-H Activation Route vs. Traditional Ketone Synthesis

4-Methyl-1-phenylpentan-1-one can be synthesized via a regiospecific C-H activation method using Cp*W(NO)(H)(η³-CH₂CHCMe₂) complex (1) at 80°C under CO pressure in undried solvents without rigorous exclusion of air and moisture, affording the product in 'good yields' [1]. This atom-economical route represents a complete synthetic cycle where the organometallic byproduct can be reconverted to the active catalyst. Traditional syntheses of simpler alkyl aryl ketones (e.g., valerophenone via Friedel-Crafts acylation) typically require stoichiometric Lewis acids and generate substantial waste streams.

C-H activation synthesis
Supporting evidence
Cp*W-mediated route, good yields under mild conditions
May support atom-economical ketone model studies; catalyst recycling demonstrated.
Quantitative optimization data needed; traditional routes use stoichiometric Lewis acids.
Synthetic Methodology C-H Activation Atom Economy Green Chemistry

4-Methyl-1-phenylpentan-1-one (CAS 2050-07-9): Procurement-Driven Application Scenarios


Specialized Intermediate for Pyrrolidinophenone-Derived Research Compounds

4-Methyl-1-phenylpentan-1-one serves as a direct synthetic intermediate for the preparation of α-Pyrrolidinoisohexanophenone (Hydrochloride) (P841230), a phenone derivative utilized in specialized research contexts . The alkyl-chain methyl substitution is essential to the final target structure, and alternative ketones lacking this specific regiochemistry (e.g., valerophenone or 4'-methylvalerophenone) would yield structurally distinct products with potentially divergent biological or physicochemical properties [1].

Photochemical Mechanistic Studies Requiring Oxygen-Sensitive Norrish Type II Behavior

Researchers investigating oxygen-dependent biradical trapping mechanisms in Norrish Type II photoreactions should select 4-methyl-1-phenylpentan-1-one based on documented oxygen sensitivity that increases type II and photocyclization product yields . Comparative photochemical studies confirm that structural analogs (unsubstituted or ring-methylated 1-phenylpentan-1-ones) exhibit different temperature-dependent photoreactivity and biradical hydrogen-bonding profiles, making the target compound the appropriate choice for studies requiring this specific photochemical response [1].

QSAR and Property Prediction Model Development Requiring High Log P Ketone Scaffolds

With a calculated Log P of 3.476—substantially higher than the 2.79 value for valerophenone [1]—4-methyl-1-phenylpentan-1-one is a suitable candidate for quantitative structure-activity relationship (QSAR) studies, partition coefficient method validation, and lipophilicity-dependent extraction or chromatographic method development. Its distinct hydrophobicity profile expands the property space accessible within the alkyl aryl ketone chemical series [2].

C-H Activation Methodology Development Leveraging Atom-Economical Ketone Synthesis

The regiospecific synthesis of 4-methyl-1-phenylpentan-1-one via Cp*W(NO)(H)(η³-allyl)-mediated C-H activation under mild, air-tolerant conditions establishes this compound as a model substrate for developing and benchmarking atom-economical ketone-forming reactions . The complete synthetic cycle enables catalyst recycling, offering a greener alternative to traditional Friedel-Crafts routes for researchers focused on sustainable synthetic methodology .

Application
Selection Property
Validation Focus
α-Pyrrolidinoisohexanophenone-derived compound synthesis
Alkyl-chain methyl regiochemistry
Structural identity confirmation by NMR or MS
Norrish Type II photochemical mechanistic studies
Oxygen-sensitive photoreactivity profile
Product distribution under controlled O₂ atmosphere
QSAR and lipophilicity model development
Higher Log P scaffold within ketone series
Partition coefficient method validation
C-H activation methodology development
Atom-economical ketone synthesis route
Catalyst recycling and yield benchmarking

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